2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone is a synthetic organic compound characterized by the presence of trifluoromethyl and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-7-methylindole and trifluoroacetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane (DCM).
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.
Procedure: The trifluoroacetyl chloride is added dropwise to a solution of 5-methoxy-7-methylindole in DCM, followed by the addition of the catalyst. The reaction mixture is stirred at low temperature (0-5°C) for several hours.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is used in the synthesis of novel materials with unique electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood and cognition.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(6-methoxy-1,3-benzodioxol-5-yl)ethanone
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
- 2,2,2-Trifluoro-1-(m-tolyl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone is unique due to its indole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
Molecular Formula |
C12H10F3NO2 |
---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone |
InChI |
InChI=1S/C12H10F3NO2/c1-7-5-9(18-2)6-8-3-4-16(10(7)8)11(17)12(13,14)15/h3-6H,1-2H3 |
InChI Key |
PYRPULXGPRSJJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2)C(=O)C(F)(F)F)OC |
Origin of Product |
United States |
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